[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester
Beschreibung
[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a benzyl group substituted with hydroxyethoxy and methoxy groups, and a carbamic acid tert-butyl ester moiety
Eigenschaften
Molekularformel |
C15H23NO5 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(2-hydroxyethoxy)-2-methoxyphenyl]methyl]carbamate |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-10-11-5-6-12(20-8-7-17)9-13(11)19-4/h5-6,9,17H,7-8,10H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
PRFYDSJWBVTKID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OCCO)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the hydroxyl group, followed by the introduction of the hydroxyethoxy and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the carbamic acid tert-butyl ester using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a prodrug, releasing active compounds in a controlled manner.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
Wirkmechanismus
The mechanism of action of [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethoxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can undergo hydrolysis, releasing active compounds that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid methyl ester
- [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid ethyl ester
- [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid propyl ester
Uniqueness
Compared to similar compounds, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester has a unique combination of functional groups that confer specific reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing its stability compared to methyl or ethyl esters. This makes it particularly useful in applications requiring prolonged activity or stability under harsh conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
